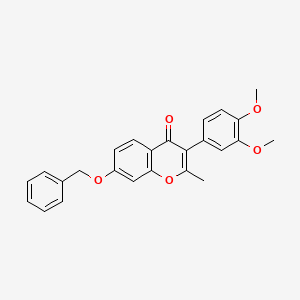

7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one is a chemical compound . There are several methods of synthesizing this compound. One of the commonly used methods is the Claisen-Schmidt condensation reaction.

Synthesis Analysis

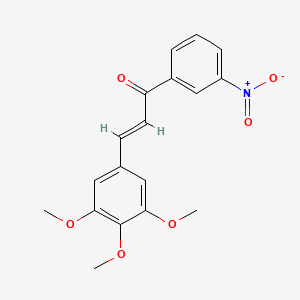

In the Claisen-Schmidt condensation reaction, benzaldehyde and 3,4-dimethoxyacetophenone are reacted in the presence of a base such as sodium hydroxide to form the intermediate chalcone. Other methods of synthesis include the catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis

The molecular formula of 7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one is C31H26O6 . The average mass is 494.534 Da and the monoisotopic mass is 494.172943 Da .Chemical Reactions Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis. In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed . Herein we report catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .科学的研究の応用

Structural Analysis and Crystallography

One study detailed the crystal structure of a related flavone, highlighting the planarity and intramolecular hydrogen bonding within the molecule. This type of structural analysis is crucial for understanding the chemical and physical properties of chromen-4-one derivatives, which can inform their potential applications in material science and molecular engineering (Watson et al., 1991).

Antimicrobial Activity

Research into novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives, which share structural similarities with the specified compound, has demonstrated significant antimicrobial activity. These findings suggest potential applications in developing new antimicrobial agents (Mandala et al., 2013).

Antioxidant Properties

Another study synthesized a metabolite of Sphaerophysa salsula, 4-[2-(3,5-Dimethoxyphenyl)ethenyl]-1,2-benzenediol, demonstrating potent antioxidative activity. This indicates that structurally similar compounds, including chromen-4-one derivatives, could serve as effective antioxidants in pharmaceuticals or food preservation (Venkateswarlu et al., 2003).

Photochemical Properties

The photochromism of chromene crystals, including various chromen-4-one derivatives, has been explored, revealing a new property of these compounds. Such photochemical reactivity could be harnessed in the development of photoresponsive materials for applications in information storage or photopharmacology (Hobley et al., 2000).

Synthesis and Chemical Reactions

The synthesis and characterization of chromen-4-one derivatives are of significant interest for their potential applications in organic synthesis, medicinal chemistry, and material science. Studies have developed methodologies for synthesizing various chromen-4-one derivatives, which could inform future research on the synthesis and application of 7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one (Dao et al., 2018).

特性

IUPAC Name |

3-(3,4-dimethoxyphenyl)-2-methyl-7-phenylmethoxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O5/c1-16-24(18-9-12-21(27-2)23(13-18)28-3)25(26)20-11-10-19(14-22(20)30-16)29-15-17-7-5-4-6-8-17/h4-14H,15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJLBUBNANNQPLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2391125.png)

![3,4,5-trimethoxy-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2391128.png)

![1,3,6,7-tetramethyl-8-(2-((4-methylbenzyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2391130.png)

![(E)-N-[2-(2-Fluorophenyl)-5-methylpyrazol-3-YL]-2-phenylethenesulfonamide](/img/structure/B2391135.png)

![methyl 4-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate](/img/structure/B2391136.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2391139.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-hydroxypiperidin-1-yl)methanone](/img/structure/B2391142.png)